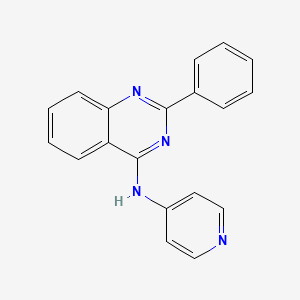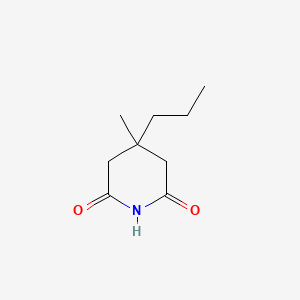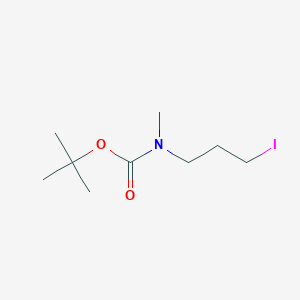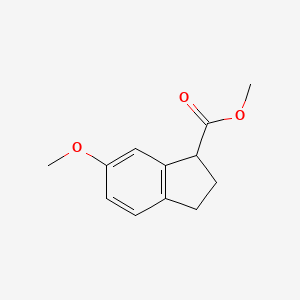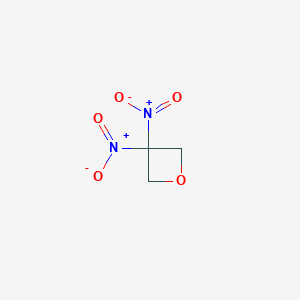
3,3-Dinitrooxetane
Description
3,3-Dinitrooxetane is a chemical compound with the molecular formula C3H4N2O5 . It has an average mass of 148.074 Da and a monoisotopic mass of 148.012024 Da .
Synthesis Analysis
3,3-Dinitrooxetane can be synthesized from 3-oximinooxetane, which is a suitable precursor for 3-nitro- and 3,3-dinitrooxetane as well as 3-aminooxetane . The synthesis of 3-oximinooxetane has been significantly improved compared to previous methods .Molecular Structure Analysis
The molecular structure of 3,3-Dinitrooxetane has been elucidated by single-crystal X-ray diffraction . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Oximes, such as 3-oximinooxetane, play an important role in the chemistry of energetic materials. They can be easily obtained from corresponding keto compounds and offer great synthetic potential . Their reduction allows the synthesis of amines, which can be converted to nitramines or nitro compounds by oxidation of the amino group . Direct oxidation of oximes with peroxy acids such as peroxytrifluoroacetic acid allows conversion into the corresponding mononitro compounds . Tandem nitration-oxidation reactions such as the Scholl or Ponzio reaction even directly afford the respective geminal dinitro compounds .Propriétés
Numéro CAS |
81764-66-1 |
|---|---|
Nom du produit |
3,3-Dinitrooxetane |
Formule moléculaire |
C3H4N2O5 |
Poids moléculaire |
148.07 g/mol |
Nom IUPAC |
3,3-dinitrooxetane |
InChI |
InChI=1S/C3H4N2O5/c6-4(7)3(5(8)9)1-10-2-3/h1-2H2 |
Clé InChI |
RCMVYXVTMMZYGK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

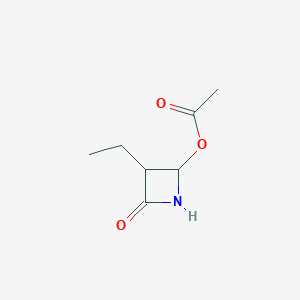
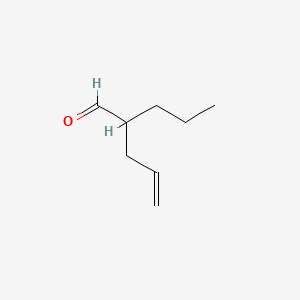
![N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B8736099.png)







